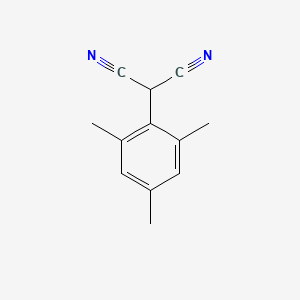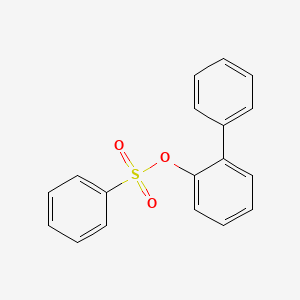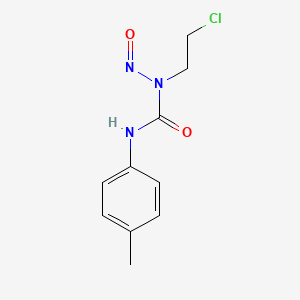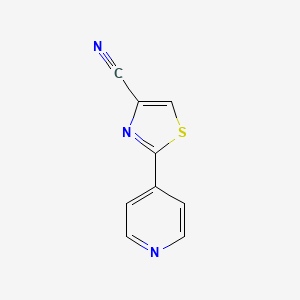![molecular formula C13H17N3O3 B13997439 7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one CAS No. 91860-14-9](/img/structure/B13997439.png)
7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with bis(2-hydroxyethyl)amino and methyl groups. Its chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-1,8-naphthyridin-2-one with bis(2-hydroxyethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification through crystallization or chromatography to obtain a high-purity product. The use of automated systems ensures consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bis(2-hydroxyethyl)amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts and specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, influencing their activity. The naphthyridine core may interact with enzymes or receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: A similar compound with a different core structure, used as a buffer in biological systems.
3,7-Bis(N,N-(2-hydroxyethyl)amino)phenothiazinium: Another compound with bis(2-hydroxyethyl)amino groups, used in dye chemistry and biomedical applications.
Uniqueness
7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one is unique due to its naphthyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability, reactivity, and potential biological activity.
Eigenschaften
CAS-Nummer |
91860-14-9 |
|---|---|
Molekularformel |
C13H17N3O3 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
7-[bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C13H17N3O3/c1-15-12(19)5-3-10-2-4-11(14-13(10)15)16(6-8-17)7-9-18/h2-5,17-18H,6-9H2,1H3 |
InChI-Schlüssel |
LORZJRJCRJUGST-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=CC2=C1N=C(C=C2)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



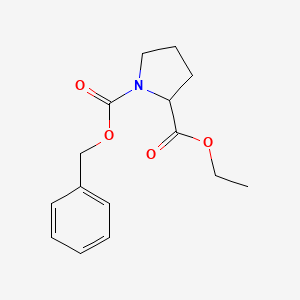
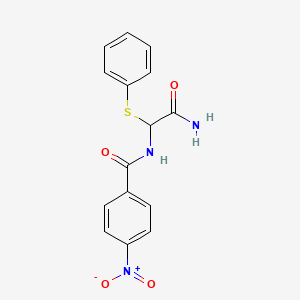
![3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol](/img/structure/B13997376.png)

